molecular formula C22H25ClN2O4 B2906428 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921864-35-9

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2906428
CAS No.: 921864-35-9
M. Wt: 416.9
InChI Key: UMFLGHGEWDRIKG-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H25ClN2O4 and its molecular weight is 416.9. The purity is usually 95%.
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Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide (CAS Number: 921525-60-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN2O4C_{22}H_{25}ClN_{2}O_{4}, with a molecular weight of 416.9 g/mol. The structure features a benzo[b][1,4]oxazepine ring system which is known for its pharmacological significance.

PropertyValue
Molecular Formula C22H25ClN2O4
Molecular Weight 416.9 g/mol
CAS Number 921525-60-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on key enzymes involved in metabolic pathways. For instance, inhibitors of squalene synthase have shown significant activity against cholesterol biosynthesis in various models .
  • Modulation of Signaling Pathways : The compound may influence pathways such as WNT/β-catenin which are critical in cellular proliferation and differentiation .
  • Potential Anti-inflammatory Effects : Compounds with structural similarities have been reported to exhibit anti-inflammatory properties, suggesting that this compound might also possess similar activity.

Anticancer Activity

Research indicates that compounds within this structural class may have anticancer properties. For example:

  • Case Study : In vitro studies demonstrated that derivatives of the oxazepine ring exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies showing that related structures inhibit bacterial growth and biofilm formation.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Cell Viability Assays : Utilizing MTT assays revealed that the compound significantly reduced cell viability in cancer cell lines compared to controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to untreated groups .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4/c1-5-10-25-17-12-15(7-9-19(17)29-13-22(2,3)21(25)27)24-20(26)16-11-14(23)6-8-18(16)28-4/h6-9,11-12H,5,10,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFLGHGEWDRIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.